molecular formula C24H50O4S2 B14346346 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol CAS No. 90577-90-5

12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol

Katalognummer: B14346346
CAS-Nummer: 90577-90-5
Molekulargewicht: 466.8 g/mol
InChI-Schlüssel: CZUJWQCDZUNNJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol is a chemical compound characterized by its unique structure, which includes both ether and thiol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols with thiol-containing reagents under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thiol linkages.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.

Major Products:

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of new ether or thioether compounds.

Wissenschaftliche Forschungsanwendungen

12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein folding and stabilization due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol exerts its effects is primarily through its thiol and ether groups. The thiol groups can form disulfide bonds, which are crucial in stabilizing protein structures. The ether linkages provide flexibility and solubility, making the compound versatile in various applications.

Vergleich Mit ähnlichen Verbindungen

    3,6-Dioxa-1,8-octanediol: Another compound with ether linkages but lacks thiol groups.

    Dithiothreitol (DTT): Contains thiol groups but does not have the ether linkages present in 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol.

Uniqueness: this compound is unique due to its combination of ether and thiol groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

90577-90-5

Molekularformel

C24H50O4S2

Molekulargewicht

466.8 g/mol

IUPAC-Name

5-[5-[4-[5-(5-hydroxypentylsulfanyl)pentoxy]butoxy]pentylsulfanyl]pentan-1-ol

InChI

InChI=1S/C24H50O4S2/c25-15-5-1-11-21-29-23-13-3-7-17-27-19-9-10-20-28-18-8-4-14-24-30-22-12-2-6-16-26/h25-26H,1-24H2

InChI-Schlüssel

CZUJWQCDZUNNJL-UHFFFAOYSA-N

Kanonische SMILES

C(CCO)CCSCCCCCOCCCCOCCCCCSCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.